1,3-dimethyl-7-(3-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of methyl groups at specific positions on the purine ring.
Condensation: Formation of the pyrrolidine ring through a condensation reaction with appropriate amines.
Cyclization: Ensuring the correct ring structure is formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane are used depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These can include various substituted purines and pyrrolidine derivatives.
Scientific Research Applications
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include:
Signal Transduction: Modulating signaling pathways within cells.
Enzyme Inhibition: Inhibiting specific enzymes to regulate metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar structure but different biological effects.
Theophylline: Used in respiratory diseases, structurally related but with distinct pharmacological actions.
Uniqueness
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substituents and the resulting biological activity. Its ability to interact with particular molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H22N6O2 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
1,3-dimethyl-7-[3-[(1-methylpyrrolidin-2-ylidene)amino]propyl]purine-2,6-dione |
InChI |
InChI=1S/C15H22N6O2/c1-18-8-4-6-11(18)16-7-5-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2/h10H,4-9H2,1-3H3 |
InChI Key |
BDSDZHAVNRATMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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